molecular formula C20H21N3O6 B14761679 Pomalidomide-5'-PEG2-propargyl

Pomalidomide-5'-PEG2-propargyl

Cat. No.: B14761679
M. Wt: 399.4 g/mol
InChI Key: XBGWCKMBBGWVLD-UHFFFAOYSA-N
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Description

Pomalidomide-5’-PEG2-propargyl is a derivative of pomalidomide, an immunomodulatory drug. This compound is designed to enhance the solubility and bioavailability of pomalidomide by attaching a polyethylene glycol (PEG) linker and a propargyl group. The addition of the PEG linker improves the pharmacokinetic properties, making it more suitable for various biomedical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-5’-PEG2-propargyl involves several steps:

Industrial Production Methods

The industrial production of Pomalidomide-5’-PEG2-propargyl follows a similar multi-step process but is optimized for large-scale production. This involves continuous flow synthesis, which allows for better control over reaction conditions, higher yields, and improved safety .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-5’-PEG2-propargyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of Pomalidomide-5’-PEG2-propargyl, which can be further utilized in biomedical research and drug development .

Scientific Research Applications

Pomalidomide-5’-PEG2-propargyl has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of protein interactions and cellular processes.

    Medicine: Investigated for its potential in drug delivery systems and targeted therapies.

    Industry: Utilized in the development of new materials and nanotechnology.

Mechanism of Action

Pomalidomide-5’-PEG2-propargyl exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pomalidomide-5’-PEG2-propargyl stands out due to its improved solubility and bioavailability, making it more effective in various biomedical applications compared to its analogs .

Properties

Molecular Formula

C20H21N3O6

Molecular Weight

399.4 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[2-(2-prop-2-ynoxyethoxy)ethylamino]isoindole-1,3-dione

InChI

InChI=1S/C20H21N3O6/c1-2-8-28-10-11-29-9-7-21-13-3-4-14-15(12-13)20(27)23(19(14)26)16-5-6-17(24)22-18(16)25/h1,3-4,12,16,21H,5-11H2,(H,22,24,25)

InChI Key

XBGWCKMBBGWVLD-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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